molecular formula C18H21N5 B2851114 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine CAS No. 1004384-72-8

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B2851114
CAS No.: 1004384-72-8
M. Wt: 307.401
InChI Key: YHEGFJAKPBBXTN-UHFFFAOYSA-N
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Description

“2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine” is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine” typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.

    Substitution Reactions: The final step involves the substitution of the hydrogen atoms on the pyrimidine ring with the desired substituents, such as the 3,5-dimethylphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the pyrazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound might find applications in the development of new polymers, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it were used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Similar pyrimidine core but lacks the pyrazole and phenyl substituents.

    3,5-Dimethylpyrazole: Contains the pyrazole ring but lacks the pyrimidine core and phenyl substituents.

    N-Phenylpyrimidin-4-amine: Similar structure but lacks the dimethyl and pyrazole substituents.

Uniqueness

The uniqueness of “2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)-6-methylpyrimidin-4-amine” lies in its specific combination of functional groups and rings, which could confer unique chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-11-6-12(2)8-16(7-11)20-17-10-13(3)19-18(21-17)23-15(5)9-14(4)22-23/h6-10H,1-5H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEGFJAKPBBXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=C2)C)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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